Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurinate, is an organic compound with the molecular formula C₃H₉NO₃S.Na. It is characterized by a sulfonic acid group, which contributes to its solubility in water and its potential applications in biological and chemical contexts. The compound features a methylamino group attached to an ethyl chain, making it a derivative of taurine. Its structure can be represented as follows:
The compound is often utilized in biochemical research and industrial applications due to its unique properties.
Mesylate acts as a biological buffer, helping maintain a stable pH in solutions. This is particularly useful for studies involving enzymes and other biomolecules that are sensitive to pH changes.One study investigated the use of mesylate buffer for optimal activity of the enzyme lipase from Candida rugosa. The researchers found that the mesylate buffer provided a stable pH environment, leading to consistent enzyme activity throughout the experiment [Pubmed source: ].
These reactions highlight its versatility as a reagent in organic synthesis.
Sodium 2-(methylamino)ethanesulfonate exhibits several biological activities:
These properties make it valuable in both research and therapeutic contexts.
Several methods exist for synthesizing sodium 2-(methylamino)ethanesulfonate:
These methods provide flexibility in production depending on the desired scale and purity.
Sodium 2-(methylamino)ethanesulfonate has various applications:
These applications underscore its significance across multiple fields.
Interaction studies involving sodium 2-(methylamino)ethanesulfonate have focused on its role as a buffer and stabilizer. It has been shown to interact with various biomolecules, influencing enzyme activity and stability. Additionally, studies have indicated that it may modulate neurotransmitter activity, suggesting further avenues for exploration in neuropharmacology .
Sodium 2-(methylamino)ethanesulfonate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Sodium Taurinate | Amino Acid Derivative | Naturally occurring; less soluble than sodium 2-(methylamino)ethanesulfonate |
| Sodium 2-Aminoethanesulfonate | Amino Acid Derivative | Lacks methyl group; different buffering capacity |
| Sodium N-Methyltaurinate | Sulfonic Acid Derivative | Similar structure; differing biological activities |
Sodium 2-(methylamino)ethanesulfonate stands out due to its specific methylation at the amino group, enhancing its solubility and functional properties compared to other similar compounds.
Corrosive;Irritant